molecular formula C42H50N6O8S2 B159124 Fluorescein biotin

Fluorescein biotin

Cat. No.: B159124
M. Wt: 831.0 g/mol
InChI Key: MFVSXUVAYGNGJQ-INIOENKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein Biotin: is a bifunctional molecule that combines the properties of fluorescein, a widely used fluorescent dye, and biotin, a vitamin that binds strongly to avidin and streptavidin proteins. This compound is particularly valuable in biochemical and cellular studies due to its ability to label and track biotinylated molecules with fluorescence.

Mechanism of Action

Target of Action

Fluorescein Biotin is primarily targeted towards biotin-binding sites . These sites are found on proteins such as avidin and streptavidin , which each have four biotin-binding sites . The role of these targets is to bind biotin, a vitamin that plays a key role in cellular functions such as cell growth and metabolism .

Mode of Action

This compound interacts with its targets (avidin or streptavidin) by binding to the biotin-binding sites . This binding results in a strong quenching of the fluorescence or absorbance of this compound . This quenching effect is used to detect and quantify the presence of biotin-binding sites .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the interaction between biotin and proteins like avidin or streptavidin . When this compound binds to these proteins, it allows for the detection and quantification of biotin-binding sites . This can be particularly useful in research and diagnostic applications where the presence of these sites needs to be determined .

Result of Action

The result of this compound’s action is the detection and quantification of biotin-binding sites . This is achieved through the quenching of the fluorescence or absorbance of this compound upon binding to avidin or streptavidin . This allows researchers to measure the concentration of these proteins and their biotin-binding sites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is light-sensitive, and exposure to direct sunlight or prolonged exposure to ambient light should be avoided .

Biochemical Analysis

Biochemical Properties

Fluorescein biotin interacts with various biomolecules, particularly enzymes and proteins. It has been used to study the binding affinity of streptavidin towards biotin . The binding of biotin-4-fluorescein, a derivative of this compound, results in strong quenching, which is used for measuring the concentration of (strept)avidin .

Cellular Effects

This compound has been shown to be effective in cellular uptake studies. For instance, it has been used to study the cellular uptake of biotin-4-fluorescein derivatives . The compound’s influence on cell function includes its impact on cell signaling pathways and gene expression, although the specifics of these effects can vary depending on the cellular context.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. When this compound binds to avidin or streptavidin, the fluorescence or absorbance of this compound is quenched . This property is used to measure the concentration of (strept)avidin, providing insight into the molecular mechanisms at play .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the interfering effects of biotin on laboratory tests can persist for up to 24 hours . This finding suggests that it is prudent to stop taking biotin for at least two days before blood draws .

Metabolic Pathways

This compound is involved in various metabolic pathways. Biotin, one component of this compound, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The synthesis of biotin involves complex fatty acid metabolism and several energy-consuming enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein Biotin can be synthesized through several methods. One common approach involves the reaction of fluorescein isothiocyanate with biotin hydrazide under mild conditions. This reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified through chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield, making the compound suitable for various applications in research and diagnostics .

Chemical Reactions Analysis

Types of Reactions: Fluorescein Biotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the reaction of this compound with avidin or streptavidin is a fluorescently labeled protein complex, which can be used in various assays and imaging techniques .

Scientific Research Applications

Chemistry: Fluorescein Biotin is used in chemical assays to detect and quantify biotinylated molecules. Its fluorescence properties make it an excellent probe for studying molecular interactions and binding affinities .

Biology: In biological research, this compound is used to label proteins, nucleic acids, and other biomolecules. This labeling allows researchers to track and visualize these molecules in cells and tissues using fluorescence microscopy .

Medicine: this compound is employed in diagnostic assays to detect specific biomolecules in clinical samples. Its high sensitivity and specificity make it a valuable tool in medical diagnostics .

Industry: In industrial applications, this compound is used in quality control assays to ensure the proper biotinylation of products. It is also used in the development of biosensors and other analytical devices .

Comparison with Similar Compounds

    Biotin-4-Fluorescein: Similar to Fluorescein Biotin, this compound is used for labeling and detecting biotinylated molecules.

    Biotin-Rhodamine 110: This compound is an alternative to this compound and is used for similar applications.

Uniqueness: this compound is unique due to its combination of strong biotin-avidin binding and fluorescent properties. This dual functionality makes it a versatile tool in various scientific and industrial applications .

Properties

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N6O8S2/c49-26-13-16-30-33(22-26)55-34-23-27(50)14-17-31(34)42(30)29-15-12-25(21-28(29)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54)/t32-,35-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVSXUVAYGNGJQ-INIOENKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.